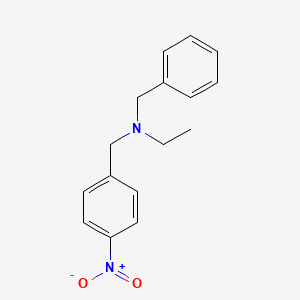![molecular formula C20H25NOS B5869275 2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)
2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide, commonly known as DMTBIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of DMTBIPA is not fully understood. However, it is believed that DMTBIPA exerts its pharmacological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
DMTBIPA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that DMTBIPA can inhibit the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated macrophages. In cancer cells, DMTBIPA can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, DMTBIPA can protect against oxidative stress-induced cell death, suggesting its potential application in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
DMTBIPA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water and organic solvents can pose a challenge for its use in certain experiments. Additionally, DMTBIPA's mechanism of action is not fully understood, which can make it difficult to interpret its effects in certain assays.
未来方向
There are several future directions for DMTBIPA research, including the development of novel DMTBIPA derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to evaluate the safety and efficacy of DMTBIPA in vivo, which can pave the way for its clinical development as a potential drug candidate.
Conclusion:
In conclusion, DMTBIPA is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTBIPA and its derivatives in various applications.
合成方法
DMTBIPA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzyl chloride with sodium sulfide to form 3,5-dimethylphenylthiol. This intermediate is then reacted with 4-isopropylaniline and acetic anhydride to produce DMTBIPA.
科学研究应用
DMTBIPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DMTBIPA has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, DMTBIPA can be used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, DMTBIPA can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
属性
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c1-14(2)18-5-7-19(8-6-18)21-20(22)13-23-12-17-10-15(3)9-16(4)11-17/h5-11,14H,12-13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTWEWAHQWMMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5869214.png)

![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)

![N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)
